1-Hepten-3-one
CAS No.: 2918-13-0
Cat. No.: VC21229104
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol
Purity: 95% min.
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2918-13-0 |
---|---|
Molecular Formula | C7H12O |
Molecular Weight | 112.17 g/mol |
IUPAC Name | hept-1-en-3-one |
Standard InChI | InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h4H,2-3,5-6H2,1H3 |
Standard InChI Key | OYLCUJRJCUXQBQ-UHFFFAOYSA-N |
SMILES | CCCCC(=O)C=C |
Canonical SMILES | CCCCC(=O)C=C |
Introduction
Chemical Structure and Properties
Molecular Structure
1-Hepten-3-one (C₇H₁₂O, CAS: 2918-13-0) is an α,β-unsaturated ketone featuring a seven-carbon chain with a terminal double bond between the first and second carbon atoms and a carbonyl group at the third carbon position. The compound is characterized by the following structural features:
-
Molecular formula: C₇H₁₂O
-
Molecular weight: 112.17 g/mol
-
IUPAC name: hept-1-en-3-one
-
Functional groups: vinyl group and ketone moiety
The presence of both an alkene and a carbonyl group in close proximity creates the enone system, which is responsible for many of the compound's chemical properties and reactivity patterns.
Physical Properties
1-Hepten-3-one exists as a colorless to pale yellow liquid at room temperature with a distinctive pungent odor. The table below summarizes its key physical properties:
Property | Value |
---|---|
Physical state | Liquid |
Color | Colorless to pale yellow |
Odor | Pungent |
Boiling point | 153-156°C |
Density | 0.836 g/mL at 25°C |
Solubility | Soluble in organic solvents, poorly soluble in water |
The compound's relatively low molecular weight and the presence of a hydrophobic carbon chain contribute to its volatile nature, allowing it to function effectively as a semiochemical in biological systems.
Biosynthetic Pathway
Biosynthesis in Arthropods
A groundbreaking study on the Neotropical harvestman Iporangaia pustulosa has provided significant insights into the biosynthesis of 1-hepten-3-one. Researchers used ¹³C-labeled precursors to track the incorporation of carbon atoms into the final molecule .
The study revealed that 1-hepten-3-one has a mixed acetate/propionate origin, with an unusual labeling pattern that suggests different propionate sources for starting and extender units . This represents the first comprehensive biosynthetic study of alkyl vinyl ketones in arthropods and provides valuable information about chemical diversification in this major arthropod group.
Metabolic Pathways
The biosynthesis pathway involves several key steps and enzymes:
-
Incorporation of acetate units into the carbon skeleton
-
Introduction of propionate units from different sources
-
Involvement of methylmalonyl-CoA mutase, which converts acetate into propionyl-CoA via succinyl-CoA
-
Additional metabolic routes for C₃ unit incorporation
-
Final modifications to produce the α,β-unsaturated ketone structure
This pathway demonstrates the sophisticated biochemical machinery that arthropods possess for producing defensive compounds and other semiochemicals .
Chemical Reactivity
Characteristic Reactions
As an α,β-unsaturated ketone, 1-hepten-3-one exhibits a diverse range of chemical reactivity. Its most significant reaction types include:
Oxidation Reactions
The compound can undergo oxidation at various positions, particularly at the double bond. Oxidizing agents such as potassium permanganate or chromium trioxide can convert 1-hepten-3-one into carboxylic acids or other oxidized products.
Reduction Reactions
The carbonyl group and the double bond in 1-hepten-3-one can be selectively or simultaneously reduced, depending on the reducing agent employed:
Reducing Agent | Target Group | Primary Product |
---|---|---|
NaBH₄ | Carbonyl group | 1-hepten-3-ol |
LiAlH₄ | Both carbonyl and double bond | 3-heptanol |
H₂/Pd | Double bond | 3-heptanone |
The selective reduction of either the carbonyl group or the double bond provides access to various derivatives with distinct properties.
Addition Reactions
The double bond in 1-hepten-3-one readily participates in addition reactions:
-
Halogenation (addition of Br₂, Cl₂)
-
Hydrohalogenation (addition of HBr, HCl)
-
Hydration (addition of water under acidic conditions)
-
Michael addition with nucleophiles
Substitution Reactions
The carbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products. This reactivity is enhanced by the adjacent double bond, which increases the electrophilicity of the carbonyl carbon.
Synthetic Applications
The diverse reactivity profile of 1-hepten-3-one makes it a valuable building block in organic synthesis. It can serve as a precursor for more complex molecules through selective transformations of its functional groups.
A related compound, 1-hepten-3-ol, can be synthesized through the reduction of 1-hepten-3-one. This transformation often employs photocatalytic hydrogenation techniques in aqueous acetonitrile suspensions .
Biological Significance
Role in Arthropod Defense
1-Hepten-3-one is a component of the defensive secretions produced by certain arthropods, particularly harvestmen of the suborder Laniatores . These arachnids possess a pair of exocrine glands that release a variety of odorous compounds used for defense against predators and as alarm pheromones .
The compound's volatile nature and pungent odor make it an effective chemical deterrent. When threatened, these arthropods can release 1-hepten-3-one and other defensive compounds to repel potential predators.
Antimicrobial Properties
Studies have indicated that 1-hepten-3-one exhibits antimicrobial activity against various pathogens. Research has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as follows:
Pathogen | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Salmonella enterica | 2.0 |
Pseudomonas aeruginosa | 1.5 |
These antimicrobial properties suggest potential applications in natural preservatives or therapeutic agents, although further research is needed to fully characterize this activity.
Research Applications
Biosynthetic Studies
The study of 1-hepten-3-one biosynthesis in arthropods has provided valuable insights into the evolution of chemical defenses in this diverse group of organisms. The unusual biosynthetic pathway involving mixed acetate/propionate units highlights the complex metabolic capabilities of arthropods .
This research has broader implications for understanding the origin and diversification of chemical compounds in major arthropod groups and may inspire biomimetic approaches to chemical synthesis.
Ecological Research
As a component of arthropod defensive secretions, 1-hepten-3-one plays a significant role in predator-prey interactions and chemical ecology. Studies of this compound and related defensive chemicals can shed light on:
-
The evolutionary arms race between predators and prey
-
The role of chemical defenses in speciation and niche differentiation
-
The sensory ecology of chemical detection and avoidance
-
The biogeographic patterns of chemical defense diversity
Such ecological research contributes to our understanding of biodiversity and ecosystem functioning.
Analytical Methods for Detection and Quantification
Spectroscopic Methods
1-Hepten-3-one can be characterized and quantified using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Infrared (IR) spectroscopy for functional group identification
-
Mass spectrometry (MS) for molecular weight determination and fragmentation pattern analysis
-
Ultraviolet-visible (UV-Vis) spectroscopy for quantification of the α,β-unsaturated carbonyl system
Chromatographic Methods
For isolation and quantification from complex mixtures, chromatographic methods are particularly valuable:
-
Gas Chromatography (GC) for volatile samples
-
High-Performance Liquid Chromatography (HPLC) for less volatile derivatives
-
Thin-Layer Chromatography (TLC) for rapid screening
These analytical methods have been instrumental in the identification and characterization of 1-hepten-3-one in arthropod secretions and other natural sources.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume